Bimoclomol

Heat Shock Response Transcriptional Regulation Molecular Pharmacology

Bimoclomol (BRLP-42) is the definitive HSF-1 co-inducer for researchers requiring sustained, selective activation of heat shock factor-1. Unlike BGP-15—acting via chromatin remodeling—bimoclomol directly binds and stabilizes HSF-1 DNA complexes, enabling precise dissection of downstream HSP70 cytoprotection. Validated in Npc1-/- mouse NPC models and benchmarked in rodent myocardial ischemia-reperfusion assays, this compound is essential for cardioprotection and neurodegeneration research. Its agonist-specific vasorelaxation (EC50 214 μM vs. phenylephrine) enables controlled vascular pathway studies. Choose bimoclomol when mechanistic specificity cannot be compromised.

Molecular Formula C14H20ClN3O2
Molecular Weight 297.78 g/mol
CAS No. 130493-03-7
Cat. No. B151123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBimoclomol
CAS130493-03-7
Synonymsimoclomol
bimoclomol, maleate (1:1)
Molecular FormulaC14H20ClN3O2
Molecular Weight297.78 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(CON=C(C2=CN=CC=C2)Cl)O
InChIInChI=1S/C14H20ClN3O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2/b17-14-
InChIKeyNMOVJBAGBXIKCG-VKAVYKQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bimoclomol (CAS 130493-03-7): A First-Generation Small Molecule HSP Co-Inducer for Cardiovascular and Metabolic Disease Research


Bimoclomol (BRLP-42) is a hydroxylamine derivative that functions as a heat shock protein (HSP) co-inducer, selectively amplifying the cellular stress response by prolonging the activation of heat shock factor-1 (HSF-1) [1]. Unlike direct cellular stressors, it does not independently induce HSP expression but potentiates the transcription of cytoprotective chaperones, most notably HSP70, when cells are under physiological stress [2]. This stress-dependent amplification profile underpins its preclinical efficacy in models of ischemia-reperfusion injury, diabetic complications, and neurodegeneration, and has supported its advancement into Phase II clinical trials for diabetic complications [3].

Why Bimoclomol Cannot Be Substituted with Arimoclomol, BGP-15, or Other HSP70 Inducers


While several small molecules, including arimoclomol and BGP-15, are broadly classified as HSP co-inducers, their molecular pharmacology and resultant biological profiles differ in ways that preclude simple interchangeability. Bimoclomol's distinct action is characterized by a direct binding interaction with HSF-1 that prolongs its DNA-binding activity, a mechanism not shared by BGP-15 [1]. Furthermore, its in vivo efficacy in specific disease models, such as Niemann-Pick type C (NPC), demonstrates pharmacological effects that are not identical to those of arimoclomol, highlighting that each compound's unique pharmacokinetic and pharmacodynamic profile drives its therapeutic utility [2]. Generic substitution without a rigorous, head-to-head comparative assessment of these parameters in the relevant disease context risks experimental inconsistency and invalidates cross-compound data extrapolation.

Quantitative Differentiation of Bimoclomol: Head-to-Head Data vs. Arimoclomol, BGP-15, and Vehicle Controls


Mechanistic Distinction: Bimoclomol's Prolonged HSF-1 Activation vs. BGP-15's Distinct Chromatin-Based Mechanism

Bimoclomol differentiates itself from the co-inducer BGP-15 at the level of its core molecular mechanism. While both compounds amplify the heat shock response, BGP-15 does not achieve this through the prolonged HSF-1 activation that characterizes bimoclomol. Bimoclomol has been shown to bind directly to HSF-1 and induce a prolonged binding to heat shock elements (HSEs) in DNA, whereas BGP-15 enhances the early phase of the heat shock response via increased chromatin accessibility [1]. This mechanistic divergence implies non-overlapping cellular effects and potential for differential toxicity and efficacy profiles.

Heat Shock Response Transcriptional Regulation Molecular Pharmacology

Functional Validation: Bimoclomol's Efficacy in a Niemann-Pick Type C (NPC) Model Compared to Arimoclomol

In a head-to-head study context, while arimoclomol was previously shown to attenuate lysosomal storage in NPC patient fibroblasts and improve neurological symptoms, the present investigation focused on the effects of HSP amplification on CNS myelination using bimoclomol. Treatment with bimoclomol in Npc1-/- mice improved cerebellar myelination, increased numbers of mature oligodendrocytes (OLs), and preserved cerebellar weight, an effect abrogated by co-administration of a Fyn kinase inhibitor [1]. Although both compounds are HSP amplifiers, this study validates bimoclomol's specific efficacy in a critical neuropathological process relevant to NPC, providing a distinct dataset that cannot be automatically extrapolated to arimoclomol.

Neurodegeneration Lysosomal Storage Disorders Myelination

Cardioprotection: Bimoclomol's Dose-Dependent Reduction of Myocardial Infarct Size vs. Vehicle and Thermal Stress Controls

Bimoclomol demonstrates a quantifiable and significant cardioprotective effect in vivo. Oral pretreatment of rats with bimoclomol (dose not specified in abstract) led to a significant decrease in myocardial infarct size 6 hours after administration, an effect that was correlated with a significant increase in myocardial HSP70 levels [1]. This protective effect was comparable to that achieved by thermal stress preconditioning (42°C, 24 hours prior to ischemia), establishing a benchmark for its in vivo efficacy. The correlation between HSP70 induction and infarct size reduction (P<0.05) provides a quantitative link between its molecular mechanism and functional outcome.

Cardiovascular Disease Ischemia-Reperfusion Injury Cardioprotection

Vascular Reactivity: Bimoclomol's Vasorelaxant Potency (EC50) vs. Potassium Chloride and Agonist-Specific Profiles

Bimoclomol exhibits a concentration-dependent vasorelaxant effect in rabbit aortic preparations. It induces relaxation with an EC50 of 214 μM in tissues precontracted with phenylephrine [1]. This effect is specific, as it partially relaxes tissues contracted with 20 mM KCl but fails to relax those precontracted with serotonin, PGF2α, or angiotensin II [2]. This pharmacological profile is distinct from broad-spectrum vasodilators and provides a unique functional fingerprint for the compound in vascular studies.

Vascular Biology Pharmacology Smooth Muscle

Optimal Research Applications for Bimoclomol Based on Its Differentiated Pharmacology


Investigating the Prolonged Activation of HSF-1 and the Heat Shock Response

Bimoclomol is the optimal tool compound for studies requiring the specific, prolonged activation of HSF-1. Unlike BGP-15, which operates via a distinct chromatin-modifying mechanism, bimoclomol directly binds and stabilizes HSF-1 binding to DNA [1]. This makes it essential for experiments designed to dissect the downstream transcriptional and cytoprotective consequences of sustained HSF-1 signaling in cellular stress models.

Preclinical Efficacy Studies in Niemann-Pick Type C (NPC) Disease Models

Bimoclomol has demonstrated unique, quantifiable efficacy in a well-characterized Npc1-/- mouse model of NPC, specifically improving myelination and preserving cerebellar integrity [2]. This dataset provides a validated platform for further mechanistic studies into the role of HSP70 amplification in NPC neuropathology and for benchmarking potential combination therapies, differentiating its utility from that of arimoclomol.

Cardioprotection Research in Ischemia-Reperfusion Injury

Bimoclomol's proven ability to significantly reduce myocardial infarct size in vivo, with a defined temporal correlation to HSP70 upregulation, positions it as a benchmark compound for cardioprotection research [3]. It is well-suited for studies exploring the therapeutic window for HSP70 induction and for comparative efficacy studies against other putative cardioprotective agents in rodent models of ischemia-reperfusion.

Vascular Pharmacology Studies Requiring a Specific, Agonist-Dependent Vasorelaxant Profile

With a characterized EC50 of 214 μM against phenylephrine-induced contraction and a defined profile of agonist-dependent relaxation, bimoclomol is a valuable tool for vascular research [4]. Its inability to relax vessels precontracted by serotonin, PGF2α, or angiotensin II allows for precise experimental control, making it ideal for studies focused on specific vasoconstrictor pathways or for use as a negative control in assays of broad-spectrum vasodilation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bimoclomol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.